3-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-chromen-2-one
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Overview
Description
3-{7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-chromen-2-one is a complex organic compound that features a unique structure combining a chromenone moiety with a pyrazolo-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common approach includes the cyclization of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrazolo-pyrazine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
3-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrazolo-pyrazine structure and exhibit various biological activities.
Chromenone derivatives: These compounds share the chromenone moiety and are known for their diverse pharmacological properties.
Uniqueness
What sets 3-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene-11-carbonyl}-2H-chromen-2-one apart is its combination of both chromenone and pyrazolo-pyrazine structures, which may confer unique biological and chemical properties not found in other compounds.
Properties
IUPAC Name |
3-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(14-10-12-4-1-2-7-17(12)25-19(14)24)21-8-9-22-16(11-21)13-5-3-6-15(13)20-22/h1-2,4,7,10H,3,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSKVHSFGQPHRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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